molecular formula C18H13N3O2 B11075038 3-(2-methyl-1H-benzimidazol-1-yl)-1-phenyl-1H-pyrrole-2,5-dione

3-(2-methyl-1H-benzimidazol-1-yl)-1-phenyl-1H-pyrrole-2,5-dione

Cat. No.: B11075038
M. Wt: 303.3 g/mol
InChI Key: KUIFMXLFCWECRN-UHFFFAOYSA-N
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Description

3-(2-METHYL-1H-1,3-BENZIMIDAZOL-1-YL)-1-PHENYL-1H-PYRROLE-2,5-DIONE is a complex organic compound that features a benzimidazole moiety linked to a pyrrole-2,5-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-METHYL-1H-1,3-BENZIMIDAZOL-1-YL)-1-PHENYL-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole derivative, which is then coupled with a pyrrole-2,5-dione precursor under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-METHYL-1H-1,3-BENZIMIDAZOL-1-YL)-1-PHENYL-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to new compounds with altered properties.

    Substitution: The benzimidazole and pyrrole rings can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-quinone derivatives, while reduction can produce benzimidazole-hydroquinone compounds.

Scientific Research Applications

3-(2-METHYL-1H-1,3-BENZIMIDAZOL-1-YL)-1-PHENYL-1H-PYRROLE-2,5-DIONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s biological activity is studied for potential therapeutic applications, including anti-cancer and anti-inflammatory properties.

    Medicine: Research explores its use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is investigated for its potential in materials science, such as in the development of organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of 3-(2-METHYL-1H-1,3-BENZIMIDAZOL-1-YL)-1-PHENYL-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to changes in cell proliferation, apoptosis, and other biological processes.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like 2-methylbenzimidazole and 1-phenylbenzimidazole share structural similarities and exhibit comparable biological activities.

    Pyrrole-2,5-Dione Derivatives: Compounds such as N-phenylmaleimide and N-methylmaleimide are structurally related and used in similar applications.

Uniqueness

What sets 3-(2-METHYL-1H-1,3-BENZIMIDAZOL-1-YL)-1-PHENYL-1H-PYRROLE-2,5-DIONE apart is its unique combination of benzimidazole and pyrrole-2,5-dione moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C18H13N3O2

Molecular Weight

303.3 g/mol

IUPAC Name

3-(2-methylbenzimidazol-1-yl)-1-phenylpyrrole-2,5-dione

InChI

InChI=1S/C18H13N3O2/c1-12-19-14-9-5-6-10-15(14)20(12)16-11-17(22)21(18(16)23)13-7-3-2-4-8-13/h2-11H,1H3

InChI Key

KUIFMXLFCWECRN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3=CC(=O)N(C3=O)C4=CC=CC=C4

Origin of Product

United States

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